4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl2N5O2 and a molecular weight of 362.177 . This compound is known for its unique structure, which includes both chloro and nitro functional groups attached to a benzaldehyde moiety, as well as a hydrazone linkage to a phthalazinyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Condensation: Amines, hydrazines, solvent (e.g., ethanol), reflux conditions.
Major Products Formed
Reduction: 4-Chloro-3-aminobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as inhibition of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. For example, its inhibition of VCAM-1 expression is believed to occur through the modulation of signaling pathways involved in inflammation. The compound may interact with transcription factors or other regulatory proteins that control the expression of VCAM-1, thereby reducing its levels and mitigating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzaldehyde: Shares the chloro and nitro functional groups but lacks the hydrazone linkage.
4-Chloro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Chloro-2-nitrobenzaldehyde: Similar structure but with different positions of the chloro and nitro groups.
Uniqueness
4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combination of functional groups and the presence of a hydrazone linkage to a phthalazinyl group. This unique structure imparts specific reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H9Cl2N5O2 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H9Cl2N5O2/c16-12-6-5-9(7-13(12)22(23)24)8-18-20-15-11-4-2-1-3-10(11)14(17)19-21-15/h1-8H,(H,20,21)/b18-8+ |
InChI Key |
JXXDVEVTXOTSOZ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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